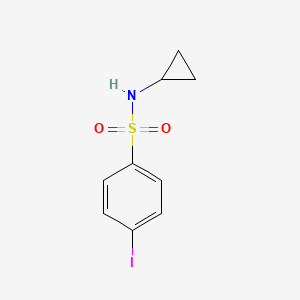
N-cyclopropyl-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-iodobenzenesulfonamide is an organosulfur compound with the molecular formula C9H10INO2S. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring, along with a sulfonamide functional group. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Cyclopropyl((4-iodophenyl)sulfonyl)amine is a Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle, which is central to cellular respiration. By inhibiting this enzyme, the compound disrupts energy production within the cell .
Mode of Action
The compound interacts with its target, succinate dehydrogenase, by binding to the ubiquinone binding site of the enzyme . This binding inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of succinate to fumarate, a key step in the citric acid cycle .
Biochemical Pathways
By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle, a crucial biochemical pathway for energy production within the cell . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .
Result of Action
The inhibition of succinate dehydrogenase by Cyclopropyl((4-iodophenyl)sulfonyl)amine leads to a disruption in energy production within the cell . This can result in cell death, providing a potential mechanism for its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-iodobenzenesulfonamide typically involves the following steps:
Cyclopropylamine Formation: Cyclopropylamine is synthesized by the reaction of cyclopropyl bromide with ammonia.
Iodination: The benzene ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Sulfonamide Formation: The iodinated benzene is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate.
Final Coupling: The sulfonyl chloride intermediate is reacted with cyclopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Yield substituted sulfonamides.
Oxidation: Produces sulfonic acids.
Reduction: Forms sulfinamides.
Coupling Reactions: Results in biaryl compounds.
Scientific Research Applications
N-cyclopropyl-4-iodobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including polymers and agrochemicals.
Biological Studies: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Material Science: Utilized in the preparation of functional materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of iodine.
N-cyclopropyl-4-bromobenzenesulfonamide: Contains a bromine atom instead of iodine.
N-cyclopropyl-4-fluorobenzenesulfonamide: Features a fluorine atom in place of iodine.
Uniqueness
N-cyclopropyl-4-iodobenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom enhances the compound’s ability to participate in coupling reactions and influences its biological activity.
Properties
IUPAC Name |
N-cyclopropyl-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCZGONWLWIQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
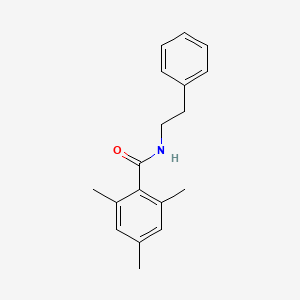
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)
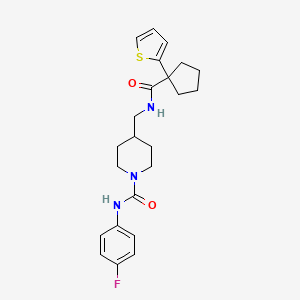
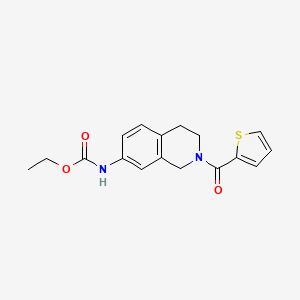
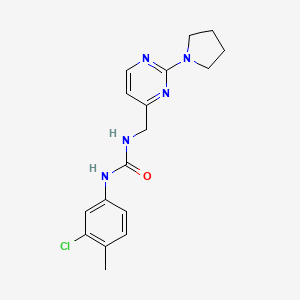
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)
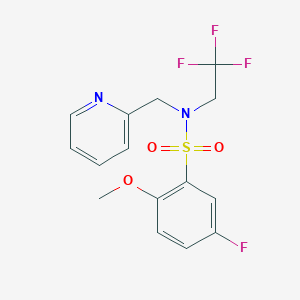
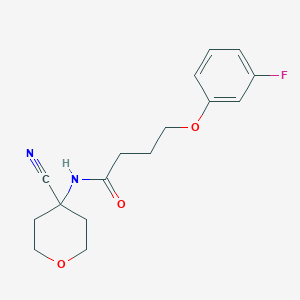
![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)
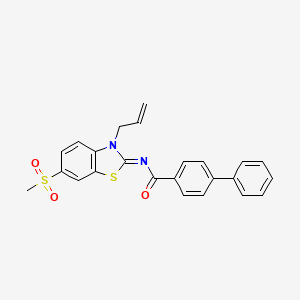
![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)
![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)
